molecular formula C10H16BNO3 B6327484 6-(Neopentyloxy)pyridine-3-boronic acid CAS No. 1028748-91-5

6-(Neopentyloxy)pyridine-3-boronic acid

Cat. No.: B6327484
CAS No.: 1028748-91-5
M. Wt: 209.05 g/mol
InChI Key: IUXSRBSEGSTKAE-UHFFFAOYSA-N
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Description

6-(Neopentyloxy)pyridine-3-boronic acid is an organic compound with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 6-(Neopentyloxy)pyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability in the Suzuki-Miyaura coupling reaction .

Result of Action

The action of this compound results in the formation of carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack can influence its action, efficacy, and stability .

Safety and Hazards

While specific safety data for 6-(Neopentyloxy)pyridine-3-boronic acid is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

The Suzuki–Miyaura coupling, in which 6-(Neopentyloxy)pyridine-3-boronic acid can participate, continues to be a widely applied reaction in organic synthesis . Future research may focus on developing new reactions involving this compound or improving the existing ones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 6-(Neopentyloxy)pyridine-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., triisopropyl borate or trimethyl borate). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of ortho lithiation followed by in situ boration. This process uses lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropyl borate (B(OiPr)3). This method is efficient, mild, and experimentally straightforward, allowing for the preparation of ortho-substituted arylboronic esters .

Chemical Reactions Analysis

Types of Reactions

6-(Neopentyloxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The Suzuki–Miyaura coupling reaction typically uses palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

6-(Neopentyloxy)pyridine-3-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.

    4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.

    Potassium organotrifluoroborate salts: Employed in various organic synthesis reactions.

Uniqueness

6-(Neopentyloxy)pyridine-3-boronic acid is unique due to its neopentyloxy group, which provides steric hindrance and enhances its stability in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

[6-(2,2-dimethylpropoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-10(2,3)7-15-9-5-4-8(6-12-9)11(13)14/h4-6,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSRBSEGSTKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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